molecular formula C17H11BrO4 B2826667 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one CAS No. 147723-08-8

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one

Cat. No.: B2826667
CAS No.: 147723-08-8
M. Wt: 359.175
InChI Key: IDISCOUJVZXDGO-UHFFFAOYSA-N
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Description

2-(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one is a synthetic heterocyclic compound featuring a chromen-4-one (flavone) backbone fused with a brominated benzodioxin moiety. The chromen-4-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . This compound is synthesized via multistep reactions, including aldol condensation and cyclization, as demonstrated in related chromenone derivatives . Its structural complexity and substituent positioning make it a candidate for drug discovery, particularly in targeting oxidative stress-related pathways or microbial infections .

Properties

IUPAC Name

2-(6-bromo-4H-1,3-benzodioxin-8-yl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c18-11-5-10-8-20-9-21-17(10)13(6-11)16-7-14(19)12-3-1-2-4-15(12)22-16/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDISCOUJVZXDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C3=CC(=O)C4=CC=CC=C4O3)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach starts with the bromination of a benzo[d][1,3]dioxin precursor, followed by the formation of the chromenone ring through cyclization reactions. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that are easily recyclable can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d][1,3]dioxin derivatives .

Mechanism of Action

The mechanism of action of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chromenone structure play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of benzodioxin-chromenone hybrids. Key structural analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Yield Reference ID
2-(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one Br at C6 (benzodioxin) ~385.2 Under investigation Not reported
7-[(6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one Cl at C6, OCH3 at C3 (chromenone) ~466.9 Antimicrobial (theoretical) Not reported
2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one Br and F at benzodioxin ~323.1 Antimicrobial (IC50: 12–25 μM) 52–78%
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one SO2CH3 at C4 (chromenone) ~298.3 COX-2 inhibition 70–78%
2-(2-Phenylethyl)-4H-chromen-4-one derivatives Phenylethyl at C2 ~280–320 Anti-inflammatory (IC50: ≤36 μM) 47–55%

Key Observations :

  • Halogen Effects: Bromine and chlorine substituents improve electrophilicity and binding affinity compared to non-halogenated derivatives. Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets .
  • Substituent Positioning: Methoxy or sulfonyl groups at the chromenone’s C3/C4 positions (e.g., compound 5a–d in ) increase solubility but reduce membrane permeability compared to brominated benzodioxin hybrids .
  • Biological Activity: Phenylethyl-substituted chromenones (e.g., compound 5 in ) exhibit potent anti-inflammatory activity (IC50 ≤36 μM), while halogenated derivatives show stronger antimicrobial effects .

Biological Activity

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one, with the CAS number 147723-08-8, is a complex organic compound that features a brominated benzo[d][1,3]dioxin moiety fused with a chromenone structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C15H10BrO4C_{15}H_{10}BrO_{4}, and its structure includes multiple aromatic rings and functional groups that contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H10BrO4C_{15}H_{10}BrO_{4}
Molecular Weight336.14 g/mol
CAS Number147723-08-8
SolubilitySoluble in DMSO

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Case Study : A study on related chromenone derivatives demonstrated that they effectively inhibited lipid peroxidation in vitro, suggesting a protective role against oxidative damage in biological systems .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. The presence of the bromine atom in the structure enhances its ability to disrupt microbial cell membranes.

Research Findings : In vitro assays have shown that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies focusing on its effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Detailed Findings :

  • Cell Lines Tested : Studies have used human breast cancer (MCF7) and lung cancer (A549) cell lines.
  • Results : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxic effects at micromolar concentrations .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Reactive Oxygen Species (ROS) : The compound modulates ROS levels, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer effects.

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